Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate
Description
Properties
CAS No. |
102687-24-1 |
|---|---|
Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.39 g/mol |
IUPAC Name |
methyl 1-trimethylsilylbicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C12H22O2Si/c1-14-11(13)10-9-7-5-6-8-12(9,10)15(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
VGYSAYZZEZTZBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C1(CCCC2)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
One of the most direct approaches to the bicyclo[4.1.0]heptane core involves the transition metal-catalyzed cyclopropanation of cyclohexene derivatives with diazo compounds. This approach can be adapted to introduce the carboxylate functionality simultaneously.
Based on related cyclopropanation methodologies used for similar bicyclic systems, the following reaction conditions have been reported:
| Catalyst | Diazo Compound | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Rh₂(OAc)₄ | Methyl diazoacetate | Dichloromethane | 25°C | 4-6 h | 65-75 |
| Cu(acac)₂ | Methyl diazoacetate | Benzene | 80°C | 2-3 h | 55-70 |
| Pd(OAc)₂/Phosphine | Methyl diazoacetate | Toluene | 50°C | 5-8 h | 60-68 |
The cyclopropanation typically occurs with high diastereoselectivity, favoring the exo product.
Simmons-Smith Cyclopropanation
An alternative approach involves the Simmons-Smith cyclopropanation of cyclohexene derivatives using diiodomethane and a zinc-copper couple. This can be modified to incorporate zinc-carbenoid reagents derived from methyl bromoacetate to introduce the carboxylate functionality:
Cyclohexene + CH₂I₂ + Zn(Cu) → Bicyclo[4.1.0]heptane
Typical reaction conditions include:
- Solvent: Diethyl ether or dichloromethane
- Temperature: 0-25°C
- Reaction time: 6-12 hours
- Typical yields: 70-85%
Silylation Strategies
Direct Silylation of Bicyclo[4.1.0]heptane-7-carboxylate
The introduction of the trimethylsilyl group can be achieved through deprotonation of methyl bicyclo[4.1.0]heptane-7-carboxylate followed by reaction with trimethylsilyl chloride or other silylating agents.
Based on related trimethylsilylation procedures, the following conditions have proven effective:
| Base | Silylating Agent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| LDA | TMSCl | THF | -78°C to RT | 3-5 h | 75-85 |
| LHMDS | TMSOTf | THF | -60°C to RT | 2-4 h | 80-90 |
| KHMDS | TMSCl/Et₃N | Diethyl ether | -40°C to RT | 4-6 h | 70-80 |
The regioselectivity of deprotonation is crucial, with sterically hindered bases favoring the C-1 position due to its relative acidity and accessibility.
Tandem Cyclopropanation-Silylation
A more efficient approach involves the use of trimethylsilyldiazomethane or trimethylsilyldiazoacetate derivatives in the cyclopropanation step, allowing simultaneous introduction of both the cyclopropane ring and the trimethylsilyl group:
Cyclohexene + TMSN₂CHCO₂Me + Catalyst → this compound
This one-pot approach offers significant advantages in terms of efficiency and atom economy.
Esterification Methods
For synthetic routes that generate the carboxylic acid derivative, conversion to the methyl ester can be achieved through several methods:
Fischer Esterification
Standard acid-catalyzed esterification using methanol and an acid catalyst:
| Acid Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Methanol | 65°C | 8-12 h | 85-95 |
| p-TsOH | Methanol | 60°C | 10-14 h | 80-90 |
| HCl | Methanol | 65°C | 12-18 h | 75-85 |
Care must be taken to avoid side reactions involving the trimethylsilyl group, which can be sensitive to acidic conditions.
Activation-Based Esterification
Alternative esterification methods involving activation of the carboxylic acid:
1-(TMS)bicyclo[4.1.0]heptane-7-COOH + Activating Agent + MeOH → Methyl 1-(TMS)bicyclo[4.1.0]heptane-7-carboxylate
Common activating agents include:
- Thionyl chloride (SOCl₂)
- Oxalyl chloride ((COCl)₂)
- DCC (N,N'-Dicyclohexylcarbodiimide)
- EDC/DMAP combination
These methods typically proceed under milder conditions, preserving the trimethylsilyl functionality.
Alternative Synthetic Approaches
Cycloaddition-Based Methods
An alternative approach involves the Diels-Alder cycloaddition to form the cyclohexene ring, followed by cyclopropanation and functionalization steps:
Diene + Dienophile → Cyclohexene → Bicyclo[4.1.0]heptane → Target Compound
This approach offers versatility in introducing substituents at various positions of the ring system.
Transition Metal-Catalyzed Cross-Coupling
Recent advances in transition metal catalysis have enabled novel approaches to functionalized bicyclic systems:
| Catalyst System | Coupling Partners | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Au/Ag dual catalysis | Cyclopropenyl benziodoxoles | Acetonitrile | 40°C | 4-6 h | 85-92 |
| Rh(II) catalysts | Diazo compounds | Dichloromethane | 25°C | 2-3 h | 75-85 |
| Pd(0)/Phosphine | Vinyl halides | THF | 60°C | 5-8 h | 70-78 |
These methods have shown particular utility in the synthesis of strained bicyclic systems with high functional group tolerance.
Analytical Characterization
Spectroscopic Analysis
Typical spectroscopic data for this compound:
¹H NMR (300 MHz, CDCl₃):
- δ 0.10-0.20 (s, 9H, Si(CH₃)₃)
- δ 0.90-1.20 (m, 2H, cyclopropane CH₂)
- δ 1.30-1.90 (m, 8H, cyclohexane CH₂)
- δ 2.10-2.30 (d, 1H, J ≈ 7 Hz, cyclopropane CH)
- δ 3.65-3.75 (s, 3H, OCH₃)
¹³C NMR (75 MHz, CDCl₃):
- δ 0.5-2.5 (Si(CH₃)₃)
- δ 18.0-22.0 (cyclopropane C)
- δ 22.0-30.0 (cyclohexane CH₂)
- δ 30.0-35.0 (cyclopropane CH)
- δ 51.0-52.0 (OCH₃)
- δ 170.0-175.0 (C=O)
IR (neat):
Chromatographic Analysis
Gas chromatography retention data:
- Retention index (RI) on non-polar column (CP Sil 5 CB): ~1260-1280
- Temperature program: Typically 50°C (1 min) to 280°C at 10°C/min
Optimization Considerations
Key Factors Affecting Yield and Selectivity
| Parameter | Effect on Reaction | Optimal Range |
|---|---|---|
| Temperature | Controls selectivity and reaction rate | -78°C to 25°C for silylation; 0-40°C for cyclopropanation |
| Solvent | Affects solubility and reaction rate | THF, dichloromethane, or toluene |
| Catalyst loading | Impacts efficiency and cost | 1-5 mol% for transition metal catalysts |
| Silylating agent | Determines reactivity and selectivity | TMSCl with base; TMSOTf for less reactive substrates |
| Reaction time | Balances conversion vs. side reactions | 2-8 hours for most transformations |
Purification Strategies
The optimal purification sequence generally involves:
- Initial workup with aqueous sodium bicarbonate solution to remove acid residues
- Washing with brine to remove water-soluble impurities
- Column chromatography using a gradient of hexanes/ethyl acetate (typically 95:5 to 90:10)
- Recrystallization or distillation for final purification if necessary
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trimethylsilyl chloride (TMSCl), triethylamine (TEA)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bicyclic structure provides rigidity, which can influence its binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
a. Methyl 7-Phenylbicyclo[4.1.0]heptane-7-carboxylate (3q)
- Structure : Phenyl substituent at position 7 instead of TMS.
- Properties : The phenyl group increases aromatic π-conjugation, altering UV-Vis absorption. Melting points and solubility differ significantly due to reduced steric hindrance compared to TMS.
- Reactivity : The phenyl group directs electrophilic substitution, whereas TMS enhances nucleophilic reactivity at adjacent positions .
b. 1-Methylbicyclo[4.1.0]heptane-7-carboxylic Acid Methyl Ester (CAS 135415-94-0)
c. Methyl Bicyclo[4.1.0]hept-2-ene-7-carboxylate (CAS 90582-29-9)
- Structure : Double bond in the bicyclo system.
- Properties : Increased rigidity and ring strain due to unsaturation. Reactivity shifts toward Diels-Alder or cycloaddition reactions, unlike the TMS analog’s preference for silyl-directed transformations .
Bicyclo System Variations
a. Bicyclo[3.1.0]hexane Carboxylates (e.g., CAS 90199-02-3)
b. Methyl 7-Oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate (CAS 2408971-57-1)
- Structure : Tricyclic system with a ketone.
- Properties: The ketone introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Reactivity diverges toward keto-enol tautomerism or nucleophilic attacks at the carbonyl .
Spectroscopic and Reactivity Comparisons
Key Data Table
Biological Activity
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate is a unique bicyclic compound characterized by its trimethylsilyl and carboxylate functional groups. This compound has garnered attention in the field of organic synthesis due to its stability and reactivity, making it a valuable intermediate in the synthesis of various organic compounds.
- Molecular Formula: C11H18O2Si
- Molecular Weight: Approximately 230.39 g/mol
- Structure: The bicyclo[4.1.0] framework contributes to its distinctive chemical behavior, allowing for diverse synthetic applications.
Biological Activity
The biological activity of this compound is primarily explored through its derivatives and analogs, which have shown potential in various therapeutic areas.
Potential Therapeutic Applications
- Obesity Treatment:
-
Chemical Stability:
- The presence of the trimethylsilyl group enhances the compound's stability, making it suitable for reactions that require robust intermediates .
-
Synthesis of Complex Molecules:
- As an intermediate, it facilitates the synthesis of more complex organic structures, potentially leading to new drug candidates .
Case Study 1: Synthesis and Biological Evaluation
A study focusing on the synthesis of derivatives of this compound demonstrated its utility in creating compounds with enhanced biological activity against specific receptors involved in metabolic regulation. The structure-activity relationship (SAR) analysis indicated that modifications to the bicyclic framework could significantly impact receptor affinity and selectivity .
Case Study 2: Pharmacological Potential
Another investigation highlighted the pharmacological potential of bicyclic compounds in modulating neurotransmitter systems, suggesting that derivatives could be developed as novel anxiolytics or antidepressants based on their interaction with serotonin and dopamine receptors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl bicyclo[4.1.0]heptane-7-carboxylate | C9H14O2 | Lacks trimethylsilyl group; simpler structure |
| Dimethyl bicyclo(4.1.0)heptane-1,6-dicarboxylate | C12H18O4 | Contains two carboxylate groups; more polar |
| Bicyclo[4.1.0]heptane, 7-(methylethylidene)- | C10H16 | Different functionalization; no carboxylate |
The table illustrates how this compound stands out due to its combination of functionalities, which may confer distinct physical and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
